N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

Lipophilicity Drug design Physicochemical property

N-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a bicyclic heterocyclic compound containing a saturated tetrahydropyrazine ring fused to a pyrazole, bearing an N-methyl carboxamide at the 3‑position. Its molecular formula is C₈H₁₂N₄O, with a molecular weight of 180.21 g mol⁻¹ and a calculated XLogP3-AA of −1.4, indicating moderate hydrophilicity.

Molecular Formula C8H12N4O
Molecular Weight 180.211
CAS No. 1338247-56-5
Cat. No. B594885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
CAS1338247-56-5
SynonymsN-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxaMide
Molecular FormulaC8H12N4O
Molecular Weight180.211
Structural Identifiers
SMILESCNC(=O)C1=C2CNCCN2N=C1
InChIInChI=1S/C8H12N4O/c1-9-8(13)6-4-11-12-3-2-10-5-7(6)12/h4,10H,2-3,5H2,1H3,(H,9,13)
InChIKeyLEVWIZUVLBWGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide (CAS 1338247-56-5): Core Chemical Identity and Procurement Baseline


N-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a bicyclic heterocyclic compound containing a saturated tetrahydropyrazine ring fused to a pyrazole, bearing an N-methyl carboxamide at the 3‑position. Its molecular formula is C₈H₁₂N₄O, with a molecular weight of 180.21 g mol⁻¹ and a calculated XLogP3-AA of −1.4, indicating moderate hydrophilicity [1]. The scaffold serves as a versatile starting point for medicinal chemistry programs targeting kinases, antiviral proteins, and antibacterial agents, as evidenced by patents and primary literature on related pyrazolo[1,5-a]pyrazine derivatives [2][3].

Why Generic Substitution with Closely Related Pyrazolo[1,5-a]pyrazine Analogs Fails for N-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide


The N-methyl carboxamide moiety at position 3 is a key determinant of physicochemical and biological properties that cannot be replicated by unsubstituted, regioisomeric, or N‑alkyl variants. The presence of the methyl group modulates hydrogen‑bonding capacity, lipophilicity, and metabolic stability relative to the primary carboxamide analog (CAS 1863019‑98‑0) [1]. Even subtle changes in the amide substituent alter the compound’s fit in kinase ATP‑binding pockets and its ability to serve as a fragment or intermediate in structure‑based drug design. Generic substitution therefore risks loss of potency, altered selectivity, or incompatibility with established synthetic routes [2][3].

Quantitative Differentiation Evidence for N-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide Against Its Closest Analogs


Enhanced Lipophilicity and Permeability Relative to the Unsubstituted Primary Carboxamide

The N‑methyl substitution increases computed lipophilicity (XLogP3-AA) from −1.8 for the unsubstituted 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine‑3‑carboxamide (CAS 1863019‑98‑0) to −1.4 for the N‑methyl analog, a shift of +0.4 log units. This change improves predicted passive membrane permeability while retaining aqueous solubility [1].

Lipophilicity Drug design Physicochemical property

Balanced Hydrogen-Bond Donor Capacity for Target Engagement

The N-methyl carboxamide retains one hydrogen-bond donor (N–H) and three acceptors (C=O, pyrazine N), whereas the primary amide analog possesses two donors and three acceptors. The reduction in donor count lowers polarity and desolvation penalty, enhancing binding complementarity to kinase hinge regions that preferentially interact with a single donor [1][2].

Hydrogen bonding Kinase hinge binding Fragment-based drug design

High Commercial Purity and Defined Storage Stability for Reproducible Research

Multiple independent vendors list the compound at ≥95 % purity (HPLC) with a recommendation for long‑term storage in a cool, dry environment. This specification exceeds the 90 % purity frequently offered for the unsubstituted analog, reducing batch-to-batch variability in biological assays .

Purity specification Long-term storage Reproducibility

Validated Scaffold for Kinase Inhibitor Patents Covering PDGFR, Casein Kinase, and Coronavirus Targets

The pyrazolo[1,5‑a]pyrazine‑3‑carboxamide core is explicitly claimed in multiple patent families, including PDGFR inhibitors (WO2023247595A1), casein kinase 1 D/E inhibitors (EP3068784B1), and coronavirus protease inhibitors. The N‑methyl substitution at the 3‑carboxamide appears in exemplified compounds within these filings, indicating its preference for attaining potency and selectivity [1][2][3].

Kinase inhibition Patent landscape Antiviral

High-Confidence Application Scenarios for N-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization and Fragment Growing

The balanced H‑bond donor/acceptor profile and moderate lipophilicity (XLogP3-AA −1.4) make the compound an ideal hinge‑binding fragment for ATP‑competitive kinase inhibitors. Its N‑methyl amide mimics the backbone amide interaction while reducing desolvation cost relative to primary amides [1].

Antiviral Scaffold Development Against Coronavirus and HBV

Patents from Janssen and Roche demonstrate that the tetrahydropyrazolo[1,5‑a]pyrazine‑3‑carboxamide core, particularly with N‑methyl substitution, is a productive starting point for coronavirus protease inhibitors and nucleos(t)ide‑resistant HBV core protein allosteric modulators [2][3].

High-Throughput Screening Library Design

The consistent ≥95 % purity specification across suppliers ensures minimal impurity interference in high‑throughput biochemical and cellular assays, while the low molecular weight (180.21 g mol⁻¹) and favourable logP align with lead‑like criteria for fragment‑based screening libraries .

Structure-Based Drug Design and Crystallography

The compound’s rigid bicyclic core and limited rotatable bonds (only one) provide a defined conformational space that simplifies electron density fitting. Its availability in high purity supports reproducible co‑crystallization trials with kinases or viral proteins [4].

Quote Request

Request a Quote for N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.